An In-depth Technical Guide to N-(4-methyl-3-nitrophenyl)methanesulfonamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(4-methyl-3-nitrophenyl)methanesulfonamide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a specialized organic compound. The information is tailored for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, predicted physicochemical properties, and potential areas of application, grounded in established chemical principles.
Introduction
N-(4-methyl-3-nitrophenyl)methanesulfonamide is an aromatic sulfonamide. Its structure, featuring a substituted phenyl ring with both a nitro and a methyl group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonamide functional group is a well-known pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anti-cancer drugs. The nitroaromatic component often serves as a key building block for the introduction of an amino group via reduction, opening pathways to a diverse range of derivatives.
Notably, a specific CAS number for N-(4-methyl-3-nitrophenyl)methanesulfonamide could not be definitively identified in major chemical databases, suggesting it may be a novel or less-common compound. Therefore, this guide presents a logical, proposed synthesis pathway and predicted properties based on the well-characterized precursor, 4-methyl-3-nitroaniline, and established principles of organic chemistry.
Physicochemical Properties
The properties of N-(4-methyl-3-nitrophenyl)methanesulfonamide can be predicted based on its structure. A summary of these predicted properties is presented in the table below.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₄S |
| Molecular Weight | 230.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Predicted to be in the range of 150-180 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO) and sparingly soluble in water. |
| pKa | The sulfonamide N-H is expected to be weakly acidic. |
Synthesis Pathway
The synthesis of N-(4-methyl-3-nitrophenyl)methanesulfonamide can be logically approached in a two-step process, starting from the readily available p-toluidine. The first step involves the nitration of p-toluidine to form the key intermediate, 4-methyl-3-nitroaniline. The second step is the sulfonylation of this intermediate with methanesulfonyl chloride.
Caption: Nitration of p-toluidine to yield 4-methyl-3-nitroaniline.
Experimental Protocol:
A detailed protocol for the nitration of p-toluidine to 4-methyl-3-nitroaniline has been established in the literature. [1]
-
Dissolution: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.
-
Cooling: Cool the solution to below 0 °C using a freezing mixture.
-
Nitrating Mixture Preparation: Prepare a mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid.
-
Addition: Slowly add the nitrating mixture to the well-stirred p-toluidine solution, maintaining the temperature at 0 °C.
-
Reaction Quenching: After the addition is complete, allow the mixture to stand for a short period and then pour it into 500 ml of ice-cold water, ensuring the temperature remains below 25 °C.
-
Neutralization and Precipitation: Filter the solution to remove any impurities, dilute it to three times its volume, and neutralize with solid sodium carbonate while keeping the temperature low.
-
Isolation and Purification: Filter the resulting precipitate, press it dry, and recrystallize from alcohol to obtain 4-methyl-3-nitroaniline as yellow monoclinic needles. The expected yield is around 65-70%, with a melting point of 77.5 °C. [1]
Part 2: Sulfonylation of 4-Methyl-3-nitroaniline
The final step is the reaction of 4-methyl-3-nitroaniline with methanesulfonyl chloride to form the target compound. This is a standard procedure for forming sulfonamides from anilines.
Reaction:
Caption: Proposed sulfonylation of 4-methyl-3-nitroaniline.
Proposed Experimental Protocol:
This proposed protocol is based on general methods for the sulfonylation of anilines.
-
Dissolution: Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as pyridine or dichloromethane. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Quench the reaction by adding water. If dichloromethane was used as the solvent, separate the organic layer, wash it with dilute acid (e.g., 1M HCl) to remove pyridine, then with brine, and dry it over anhydrous sodium sulfate. If pyridine was the solvent, the product may precipitate upon addition of water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications
While specific applications for N-(4-methyl-3-nitrophenyl)methanesulfonamide are not documented, its structure suggests several potential areas of utility for researchers.
-
Pharmaceutical Intermediate: The sulfonamide group is a key feature in many drugs. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the title compound a potential starting material for the synthesis of novel drug candidates.
-
Agrochemical Synthesis: Similar to pharmaceuticals, many herbicides and pesticides contain sulfonamide and nitroaromatic moieties. This compound could serve as a building block for new agrochemicals.
-
Dye and Pigment Industry: Nitroanilines are often used in the synthesis of azo dyes. The presence of the sulfonamide group could be used to modify the properties of such dyes.
Safety and Handling
The safety profile of N-(4-methyl-3-nitrophenyl)methanesulfonamide is not established. However, based on its structural components, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Sulfonamides can cause allergic reactions in some individuals. Treat this compound as potentially hazardous.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(4-methyl-3-nitrophenyl)methanesulfonamide is a compound with significant potential as a synthetic intermediate in various fields of chemical research and development. While its specific properties and applications are yet to be extensively documented, this guide provides a robust, scientifically grounded framework for its synthesis and handling. The proposed two-step synthesis from p-toluidine is based on reliable and well-established chemical transformations. Researchers working with this or structurally related compounds can use this guide as a foundational resource for their experimental design and safety protocols.
References
-
PrepChem. Preparation of 4-methyl-3-nitroaniline. Available at: [Link]
